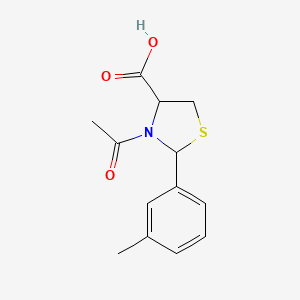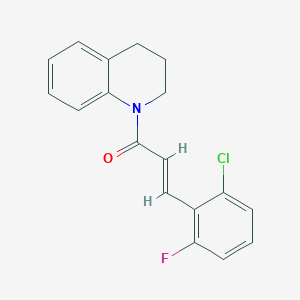![molecular formula C23H22IN3O2 B10905881 2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10905881.png)
2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(DIMETHYLAMINO)PHENYL]-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a dimethylamino group, an iodine atom, and a methoxyphenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-[4-(DIMETHYLAMINO)PHENYL]-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or iodine monochloride in the presence of an oxidizing agent.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-[4-(DIMETHYLAMINO)PHENYL]-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, leading to a variety of derivatives.
Coupling Reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a biological probe for studying cellular processes due to its ability to interact with specific biomolecules.
Medicine: Quinazolinone derivatives, including this compound, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(DIMETHYLAMINO)PHENYL]-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. The dimethylamino group and the methoxyphenyl group contribute to its binding affinity to certain enzymes or receptors. The iodine atom may play a role in enhancing its biological activity through halogen bonding interactions. The compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[4-(DIMETHYLAMINO)PHENYL]-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE include other quinazolinone derivatives with different substituents. Some examples are:
2-[4-(DIMETHYLAMINO)PHENYL]-3-(4-METHOXYPHENYL)-4(1H)-QUINAZOLINONE: Lacks the iodine atom, which may result in different biological activities.
2-[4-(DIMETHYLAMINO)PHENYL]-6-CHLORO-3-(4-METHOXYPHENYL)-4(1H)-QUINAZOLINONE: Contains a chlorine atom instead of iodine, which can affect its reactivity and biological properties.
2-[4-(DIMETHYLAMINO)PHENYL]-6-BROMO-3-(4-METHOXYPHENYL)-4(1H)-QUINAZOLINONE: Contains a bromine atom, which may influence its pharmacokinetic properties.
The uniqueness of 2-[4-(DIMETHYLAMINO)PHENYL]-6-IODO-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22IN3O2 |
|---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-6-iodo-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H22IN3O2/c1-26(2)17-7-4-15(5-8-17)22-25-21-13-6-16(24)14-20(21)23(28)27(22)18-9-11-19(29-3)12-10-18/h4-14,22,25H,1-3H3 |
InChI Key |
JYOYNTVJVLPGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


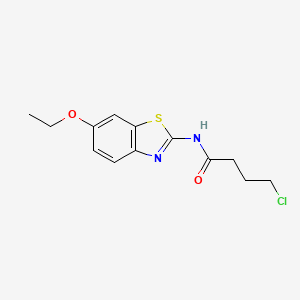
![2,3-dimethoxy-6-[(E)-{2-[({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B10905805.png)
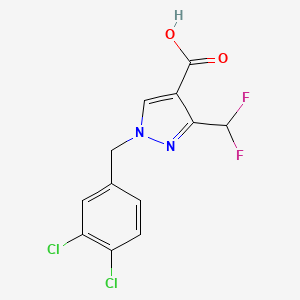
![Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B10905815.png)
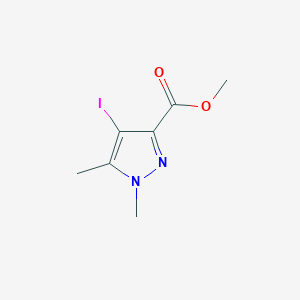
![Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone](/img/structure/B10905821.png)
![4-{[(4-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B10905828.png)
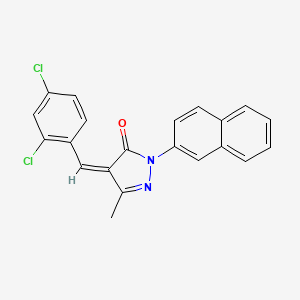
![N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10905836.png)
![5-[(3-chloro-4-methoxybenzyl)sulfanyl]-3-methyl-1H-1,2,4-triazole](/img/structure/B10905841.png)
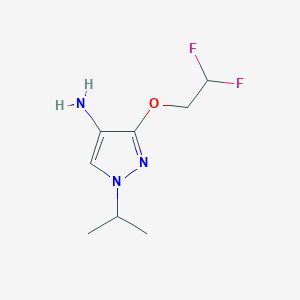
![1-[(2-fluorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B10905856.png)
